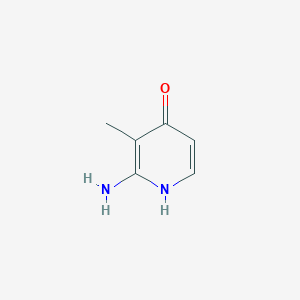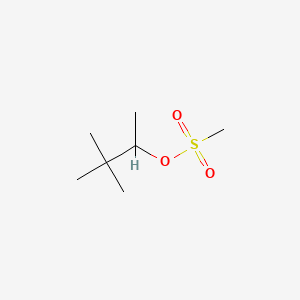
3,3-Dimethyl-2-butanol methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbutan-2-yl methanesulfonate is an organic compound with the molecular formula C7H16O3S. It is a methanesulfonate ester derived from 3,3-dimethylbutan-2-ol. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylbutan-2-yl methanesulfonate can be synthesized through the reaction of 3,3-dimethylbutan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
Industrial production of 3,3-dimethylbutan-2-yl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbutan-2-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Elimination reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium iodide, potassium thiocyanate, and sodium azide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Elimination reactions: Reagents such as potassium tert-butoxide in tert-butanol are used to induce elimination reactions, often at elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using sodium iodide would yield 3,3-dimethylbutan-2-yl iodide.
Elimination reactions: The major product is 3,3-dimethylbut-1-ene.
Scientific Research Applications
3,3-Dimethylbutan-2-yl methanesulfonate is used in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: It is used in the development of new drugs and pharmaceutical compounds.
Material science: It is utilized in the preparation of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-dimethylbutan-2-yl methanesulfonate involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutan-2-yl chloride: Similar in structure but with a chloride leaving group instead of methanesulfonate.
3,3-Dimethylbutan-2-yl bromide: Similar in structure but with a bromide leaving group.
3,3-Dimethylbutan-2-yl tosylate: Similar in structure but with a tosylate leaving group.
Uniqueness
3,3-Dimethylbutan-2-yl methanesulfonate is unique due to its methanesulfonate leaving group, which is more stable and less prone to side reactions compared to halides. This makes it a preferred reagent in certain synthetic applications where high selectivity and yield are desired .
Properties
CAS No. |
67764-23-2 |
|---|---|
Molecular Formula |
C7H16O3S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3,3-dimethylbutan-2-yl methanesulfonate |
InChI |
InChI=1S/C7H16O3S/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3 |
InChI Key |
RONIPIKRZUERBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



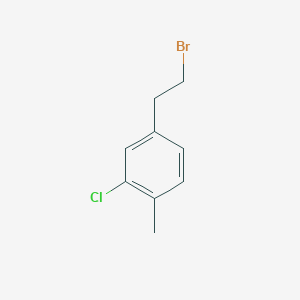

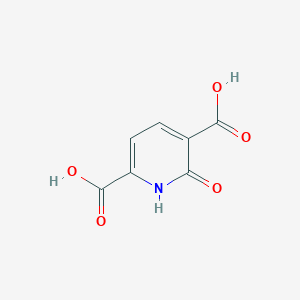
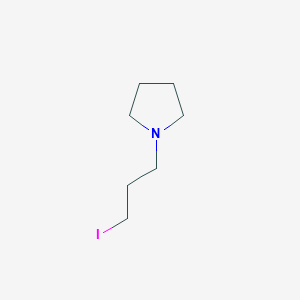
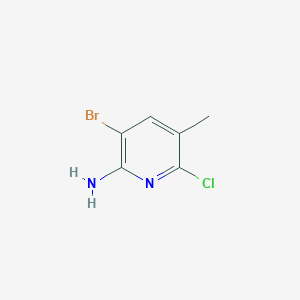
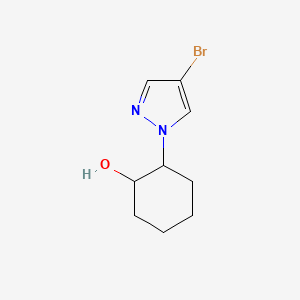
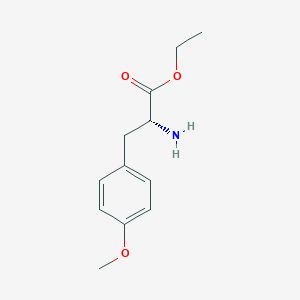
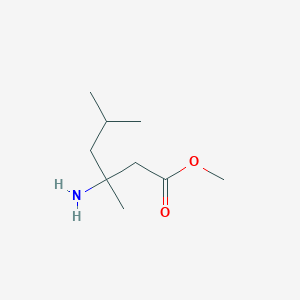
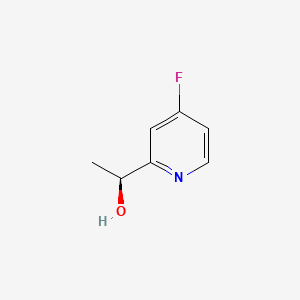
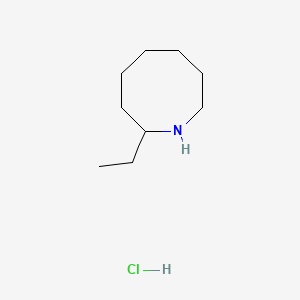
![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)
